molecular formula C23H28N2O5S B1675117 Methotrimeprazine maleate CAS No. 7104-38-3

Methotrimeprazine maleate

カタログ番号: B1675117
CAS番号: 7104-38-3
分子量: 444.5 g/mol
InChIキー: IFLZPECPTYCEBR-VIEYUMQNSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Levomepromazine maleate, also known as methotrimeprazine maleate, is a phenothiazine derivative and a typical antipsychotic agent serving as a valuable tool in neuroscience and pharmacological research . Its primary research value lies in its broad receptor antagonism profile; it functions as a low-potency but multimodal blocker of dopamine (D2), adrenergic, histamine (H1), muscarinic acetylcholine, and serotonin receptors . This "dirty drug" profile makes it a useful compound for studying complex neurochemical pathways and interactions. In a research context, levomepromazine maleate is applied in studies investigating the mechanisms of antipsychotic drugs, the neurobiology of schizophrenia, and the management of agitation . Its strong analgesic, antiemetic, and sedative properties also render it a compound of interest for palliative care and pain management research . Researchers utilize it to explore the physiological roles of various receptor systems and to model the effects of multi-receptor blockade. When handling this compound, researchers should note its pharmacokinetic properties, including an oral bioavailability of approximately 50-60% and an elimination half-life of around 20 to 30 hours . Levomepromazine maleate has a molecular formula of C23H28N2O5S and a molecular weight of 444.544 g/mol . This product is provided for Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or personal use of any kind.

特性

IUPAC Name

(Z)-but-2-enedioic acid;(2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS.C4H4O4/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;5-3(6)1-2-4(7)8/h5-11,14H,12-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLZPECPTYCEBR-VIEYUMQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045399
Record name Methotrimeprazine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7104-38-3
Record name Methotrimeprazine maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7104-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levomepromazine maleate [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007104383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methotrimeprazine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Levomepromazine maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.648
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOMEPROMAZINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KN5Y9V01K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Chemistry and Structural Modifications of Levomepromazine Maleate

Established Synthetic Pathways for Levomepromazine (B1675116)

The synthesis of levomepromazine, chemically known as (2R)-3-(2-methoxyphenothiazine-10-yl-)-N,N,2-trimethyl propanamine, is a multi-step process that begins with the formation of a phenothiazine (B1677639) core and concludes with the isolation of the specific levorotatory enantiomer. acs.orgrsc.org

Key Precursors and Reaction Conditions in Laboratory Synthesis

The foundational method for synthesizing the racemic base of levomepromazine involves the N-alkylation of 2-methoxyphenothiazine (B126182) with an alkylating agent. acs.org A historically significant and well-documented pathway utilizes the condensation of 2-methoxyphenothiazine with 3-dimethylamino-2-methylpropyl chloride. rsc.orggoogle.com

This reaction was traditionally carried out in a high-boiling point solvent, such as xylene, using sodamide (NaNH₂) as the base. rsc.orggoogle.com The process required prolonged heating under reflux, often for as long as 18 to 20 hours at temperatures around 130°C. google.comprocurementresource.com Following the condensation reaction, the work-up procedure was extensive, involving acid-base extractions to purify the resulting racemic base, (±)-10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine, before its final purification by high-vacuum distillation. google.com

Table 1: Key Precursors in Levomepromazine Synthesis

Precursor Name Chemical Formula Role in Synthesis
2-Methoxyphenothiazine C₁₃H₁₁NOS The core phenothiazine structure. acs.org
3-Dimethylamino-2-methylpropyl chloride C₆H₁₄ClN The alkylating agent that adds the side chain to the phenothiazine nitrogen. rsc.org
Sodamide NaNH₂ A strong base used to deprotonate the phenothiazine nitrogen, facilitating alkylation. rsc.org

Methodological Improvements and Process Optimization in Chemical Production

The traditional sodamide-based synthesis, while effective, presents significant safety and handling challenges on an industrial scale, primarily due to the explosive nature of sodamide and the liberation of ammonia (B1221849) gas. This has driven the development of improved, safer, and more efficient manufacturing processes.

Modern industrial syntheses have replaced sodamide with more manageable bases. An improved process utilizes alkali hydroxides, such as potassium hydroxide (B78521) or sodium hydroxide, in a suitable solvent mixture. google.comgoogle.com This modification avoids the hazards associated with sodamide and can reduce reaction times. For instance, using potassium hydroxide in a solvent like toluene (B28343) or dimethyl sulfoxide (B87167), the reaction can be brought to completion under reflux in approximately 2-3 hours, a significant improvement over the 20 hours required in the older method. google.com

Stereochemical Considerations in Levomepromazine Synthesis

Levomepromazine is the levorotatory (R)-enantiomer of the drug methotrimeprazine. As the initial synthesis produces a racemic mixture, the separation of the desired enantiomer from the undesired dextrorotatory (S)-enantiomer, dextromepromazine, is a critical step in the manufacturing process. acs.org

Chiral Resolution Techniques for Enantiomers

The most common industrial method for separating the enantiomers is through diastereomeric salt formation. This classical resolution technique involves treating the racemic base with a chiral resolving agent.

The typical procedure is as follows:

Diastereomeric Salt Formation : The racemic base is dissolved in a suitable solvent, such as acetone (B3395972) or ethanol. google.comgoogle.com A chiral resolving agent, commonly a derivative of tartaric acid like (-)-dibenzoyl-L-tartaric acid or (-)-di(p-toluoyl)-L-tartaric acid, is added to the solution. google.com

Precipitation and Filtration : The resolving agent selectively reacts with the undesired (+)-isomer (dextromepromazine) to form a diastereomeric salt that is less soluble in the solvent and precipitates out. google.com This solid is then removed by filtration, leaving the desired (-)-isomer (levomepromazine) dissolved in the mother liquor. google.com

Isolation and Salt Conversion : The desired (-)-isomer is recovered from the mother liquor. Maleic acid is then added to the filtrate containing the levomepromazine base, causing the levomepromazine maleate (B1232345) salt to precipitate, which is then isolated. google.com

Beyond classical resolution, analytical and preparative separations can be achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) methods utilizing chiral stationary phases (CSPs) have been developed for the effective separation of levomepromazine and its enantiomeric impurity, dextromepromazine. nih.govresearchgate.net Polysaccharide-based CSPs, such as cellulose (B213188) tris(4-methylbenzoate), have proven effective for this purpose, often using a mobile phase of 0.1% diethylamine (B46881) in methanol (B129727). researchgate.net

Characterization of Novel Derivatives and Impurities

The quality control of pharmaceutical-grade levomepromazine maleate necessitates strict monitoring and characterization of potential impurities. These can arise from the synthesis process, degradation, or storage. daicelpharmastandards.com

Key impurities and derivatives that are monitored include:

Dextromepromazine : The enantiomeric impurity, the control of which is critical.

Levomepromazine Sulfoxide : A primary oxidation and degradation product. google.com Oxidation of the sulfur atom in the phenothiazine ring is a common degradation pathway. google.com

2-Methoxyphenothiazine : The unreacted starting material.

N-Desmethyl-levomepromazine : A known process impurity, potential degradation product, and a metabolite. daicelpharmastandards.comgoogle.comgoogle.com

O-Desmethyl-levomepromazine : Another potential impurity. daicelpharmastandards.com

Dimer-type Impurities : Recently identified impurities found in the 2-methoxyphenothiazine starting material, which have subsequently been synthesized for use as reference standards. acs.orgacs.org

Validated analytical methods are crucial for the simultaneous quantification of these substances. HPLC is the predominant technique, often employing a chiral stationary phase to separate the enantiomeric impurity alongside other related substances. researchgate.net A validated HPLC method can quantify dextromepromazine, levomepromazine sulfoxide, and 2-methoxyphenothiazine within a short runtime. researchgate.net

Table 2: Analytical Method Details for Impurity Profiling

Parameter Details Reference
Technique High-Performance Liquid Chromatography (HPLC) researchgate.net
Column Cellulose tris(4-methylbenzoate) chiral stationary phase
Mobile Phase 0.1% diethylamine in methanol researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection UV at 254 nm

| Validated For | Dextromepromazine, Levomepromazine sulfoxide, 2-Methoxyphenothiazine | researchgate.net |

The development and characterization of these impurities, including novel dimer-type structures and pharmacopeial impurities, are an ongoing area of research. acs.orgacs.org This work is essential for ensuring the quality, safety, and efficacy of the final drug substance by providing the necessary reference standards for analytical testing. acs.orgtandfonline.com

Identification and Synthesis of Phenothiazine Dimers

During the process optimization for recovering 2-methoxyphenothiazine from dextromepromazine, the undesired enantiomer of levomepromazine, two novel dimer-type impurities were detected in the recovered starting material. consensus.appacs.org The formation of these dimers is a point of interest in the chemistry of levomepromazine, as they represent previously uncharacterized related substances. consensus.app

One of these newly identified dimers has been successfully synthesized. acs.org This targeted synthesis was crucial for its structural confirmation and for its subsequent use in the preparation of a European Pharmacopoeia (Ph. Eur.) impurity standard, specifically Impurity D. consensus.appacs.org The synthesis of this dimer provided essential reference material for analytical method development and validation, ensuring the accurate detection and control of this impurity in levomepromazine drug substance. consensus.app

The photodecomposition of phenothiazine drugs with a methoxyl group, such as levomepromazine, can also lead to the formation of dimers. researchgate.net Irradiation of similar compounds in aqueous acid solution has been shown to produce dimers where two phenothiazine rings are bonded. researchgate.net For instance, the photooxidation of levomepromazine can result in the formation of bilevomepromazine. researchgate.net

Elaboration of Pharmacopeial Impurities and Related Compounds

The European Pharmacopoeia lists several impurities for levomepromazine, and recent research has focused on the synthesis and characterization of those that were not previously well-documented in the literature. acs.org A significant achievement has been the synthesis of Impurity D, a pharmacopeial standard, utilizing one of the newly identified phenothiazine dimers. consensus.app The racemic mixture of Levomepromazine EP Impurity D is chemically identified as (2RS)-3-(2,2′-dimethoxy-10H,10′H-[3,10′-biphenothiazin]-10-yl)-N,N,2-trimethylpropan-1-amine. synzeal.com The chiral version, Levomepromazine EP Impurity D, is (2R)-3-(2,2'-dimethoxy-10H,10'H-[3,10'-biphenothiazin]-10-yl)-N,N,2-trimethylpropan-1-amine. cleanchemlab.comveeprho.com

Another notable impurity is Levomepromazine EP Impurity E, which is also a dimeric structure. synzeal.com Its chemical name is (2R,2′R)-3,3′-[sulfanediylbis[(8-methoxy-10H-phenothiazine-3,10-diyl)]]bis(N,N,2-trimethylpropan-1-amine). synzeal.com The synthesis and characterization of these complex impurities are essential for maintaining the quality and safety of levomepromazine.

The following table details some of the known impurities of levomepromazine maleate:

Impurity NameChemical NameMolecular FormulaMolecular Weight ( g/mol )
Levomepromazine EP Impurity A2-Methoxy-10H-phenothiazineC13H11NOS229.30
Levomepromazine EP Impurity B / Levomepromazine Sulfoxide(5Ξ-10-[(2R)-3-(Dimethylamino)-2-methylpropyl]-2-methoxy-5λ4-phenothiazin-5(10H)-oneC19H24N2O2S344.47
Levomepromazine EP Impurity D(2R)-3-(2,2′-dimethoxy-10H,10′H-[3,10′-biphenothiazin]-10-yl)-N,N,2-trimethylpropan-1-amineC32H33N3O2S2555.75
Levomepromazine EP Impurity E / Levomepromazine Dimer(2R,2′R)-3,3′-[sulfanediylbis[(8-methoxy-10H-phenothiazine-3,10-diyl)]]bis(N,N,2-trimethylpropan-1-amine)C38H46N4O2S3687.0

Analysis of Unexpected Rearrangements in Synthetic Routes

In the course of synthesizing potential impurities of levomepromazine, unexpected chemical rearrangements can occur. A notable instance was observed during the attempted synthesis of another pharmacopeial impurity, Impurity E, which was not well-described in the existing literature. consensus.appacs.org This synthetic endeavor did not yield the expected product but instead led to an interesting and unforeseen molecular rearrangement. consensus.appacs.org

The investigation into this rearrangement pathway has provided valuable insights into the reactivity of the phenothiazine nucleus under specific reaction conditions. consensus.app Understanding such unexpected transformations is crucial for the development of robust and well-controlled manufacturing processes for levomepromazine maleate. It also highlights the importance of thorough analytical characterization to ensure the correct identification of all reaction products and to prevent the formation of unknown and potentially undesirable byproducts. consensus.app The elucidation of the possible mechanism of this rearrangement contributes significantly to the broader chemical knowledge of phenothiazine derivatives. consensus.appacs.org

Receptor Binding and Molecular Pharmacodynamics of Levomepromazine Maleate

Neurotransmitter Receptor Antagonism Profiles

Levomepromazine (B1675116) functions as an antagonist at multiple receptor sites, including dopamine (B1211576), serotonin (B10506), adrenergic, muscarinic acetylcholine (B1216132), and histamine (B1213489) receptors. patsnap.comnih.govguidetopharmacology.org This broad receptor-binding profile underlies its diverse clinical effects. cambridge.org

Levomepromazine demonstrates a notable affinity for dopamine receptors, a key factor in its antipsychotic properties. patsnap.com It acts as an antagonist at D1, D2, D3, and D4 receptor subtypes. nih.govservice.gov.uk The therapeutic effects of levomepromazine as an antipsychotic are largely attributed to its ability to block D2 receptors. medicines.org.uk

Binding studies have revealed high-affinity binding of levomepromazine to several recombinant human dopamine receptor subtypes. Specifically, the inhibition constants (Ki) were reported as 54.3 nM for the D1 receptor, 8.6 nM for the D2L receptor, 4.3 nM for the D2S receptor, 8.3 nM for the D3 receptor, and 7.9 nM for the D4.2 receptor. isciii.es Another study reported Ki values of 8 nM for the D2 receptor and 4 nM for the D3 receptor. google.com These findings indicate a particularly high affinity for the D2-like receptor family (D2, D3, and D4). isciii.esisciii.es

The N-desmethyl metabolite of levomepromazine also shows significant affinity for dopamine receptors, comparable to the parent compound, whereas the sulfoxide (B87167) metabolite has virtually no affinity for these receptors. google.com

Research comparing levomepromazine to other antipsychotics revealed that it has a significantly greater binding affinity for the serotonin-2 (5-HT2) receptor than both clozapine (B1669256) and chlorpromazine (B137089). nih.govnih.gov In binding studies, levomepromazine and its N-desmethyl metabolite demonstrated very high affinity for both 5-HT2A (Ki < 4 nM) and 5-HT2C (Ki of 8 nM and 9 nM, respectively) receptors. google.com This potent antagonism at 5-HT2A receptors, in conjunction with D2 receptor blockade, is a hallmark of many atypical antipsychotics. nih.gov The sulfoxide metabolite, however, shows essentially no affinity for serotonin receptors. google.com

Levomepromazine is a potent antagonist of adrenergic receptors, which contributes to some of its cardiovascular side effects. patsnap.com It blocks both α1 and α2 adrenergic receptors. cambridge.orgservice.gov.ukmedicines.org.uk

Studies have shown that levomepromazine has a high affinity for all α1 adrenergic receptor subtypes (α1A, α1B, and α1C). google.com Furthermore, its binding affinity for the α1 receptor is significantly greater than that of both clozapine and chlorpromazine. nih.govnih.gov Levomepromazine and its N-desmethyl metabolite also bind to α2 adrenergic receptors, although with less affinity than to α1 receptors. google.comnih.gov In contrast to its actions at α1 and α2 receptors, the sulfoxide metabolite of levomepromazine only demonstrates significant binding to α1 adrenergic receptors. google.com

Levomepromazine possesses anticholinergic properties through its antagonism of muscarinic acetylcholine receptors. It binds to both M1 and M2 receptor subtypes. service.gov.ukmedicines.org.uk

Research indicates that levomepromazine and its metabolites have a higher binding affinity for muscarinic cholinergic receptors compared to some other phenothiazines. nih.gov The parent drug and its N-desmethyl metabolite show moderate-to-high affinities for all muscarinic receptor subtypes, while the sulfoxide metabolite has low affinity. google.com The antagonism at M1 receptors, in particular, is thought to contribute to certain side effects. medicines.org.uk

Levomepromazine is a potent antagonist of the histamine H1 receptor, which is responsible for its pronounced sedative effects. patsnap.comnih.gov It exhibits a very high affinity for H1 receptors. patsnap.comgoogle.com

Studies have shown that levomepromazine is the most potent among several phenothiazines in binding to H1 receptors. nih.govosti.gov The parent compound and its metabolites, N-desmethyl levomepromazine and the sulfoxide metabolite, all exhibit high affinity for H1 receptors, with reported Ki values of 2.1 nM for the N-desmethyl metabolite and 6.1 nM for the sulfoxide metabolite. google.com This potent antihistaminic activity is a key feature of levomepromazine's pharmacological profile. patsnap.com

Mechanisms of Receptor-Mediated Cellular Effects

The antagonist actions of levomepromazine at various neurotransmitter receptors trigger a cascade of cellular events that underlie its therapeutic effects.

Dopamine Receptor Antagonism : By blocking D2 receptors in the central nervous system, levomepromazine reduces dopamine-mediated neurotransmission. This action in the mesolimbic pathway is believed to be the primary mechanism for its antipsychotic effects, alleviating symptoms such as hallucinations and delusions. patsnap.com

Serotonin Receptor Antagonism : The blockade of 5-HT2A receptors can modulate dopamine and glutamate (B1630785) release, potentially improving negative symptoms and reducing the incidence of extrapyramidal side effects. semanticscholar.org The interaction with 5-HT2C receptors may also play a role in its effects on mood and anxiety. patsnap.com

Adrenergic Receptor Antagonism : The blockade of α1-adrenergic receptors leads to vasodilation, which can result in a decrease in blood pressure. patsnap.com

Muscarinic Acetylcholine Receptor Antagonism : Antagonism at muscarinic receptors, particularly M1, leads to anticholinergic effects. medicines.org.uk In the striatum, this action can help to mitigate the extrapyramidal symptoms that can arise from D2 receptor blockade. researchgate.net

Histamine H1 Receptor Antagonism : The potent blockade of H1 receptors is the primary mechanism behind the sedative and hypnotic effects of levomepromazine. patsnap.com This action is beneficial in managing agitation and insomnia. patsnap.com

Modulation of Neurotransmitter Transmission Pathways

By acting as an antagonist, levomepromazine maleate (B1232345) blocks or dampens the signal transduction of several key neurotransmitter pathways.

Dopaminergic Pathways: The antagonism of D2 dopamine receptors is a primary mechanism underlying its antipsychotic effects. patsnap.comderangedphysiology.com By blocking these receptors in various brain regions, levomepromazine modulates dopamine-regulated processes related to mood and behavior. patsnap.com This D2 blockade is also a key contributor to its antiemetic properties. derangedphysiology.com

Serotonergic Pathways: Antagonism at 5-HT2A and 5-HT2C receptors contributes to its anxiolytic and mood-modulating effects. patsnap.com This activity can also complement its antipsychotic efficacy. patsnap.com

Adrenergic Pathways: The blockade of alpha-adrenergic receptors, particularly α1, leads to effects such as vasodilation. patsnap.com

Histaminergic Pathways: High-affinity antagonism of H1 histamine receptors is responsible for the pronounced sedative and hypnotic effects of the compound. patsnap.com

Cholinergic Pathways: Antagonism of muscarinic receptors contributes to its anticholinergic profile. patsnap.com

Influence on Conditioned Responses and Emotional Responsiveness (Preclinical Models)

Preclinical studies in animal models have demonstrated that levomepromazine exerts a depressant action on conditioned responses and emotional responsiveness. service.gov.uk This is observed in paradigms such as the conditioned avoidance response, where an animal learns to avoid an aversive stimulus by performing a specific action in response to a conditioned stimulus. nih.gov The disruption of this learned avoidance behavior by levomepromazine is consistent with the blockade of dopaminergic pathways that facilitate this type of learning. nih.gov

Furthermore, its effects on emotional responsiveness are explored in models of fear conditioning, where an animal learns to associate a neutral stimulus with a fearful one. nih.govumich.edunih.govfrontiersin.orgdiva-portal.org The modulation of neurotransmitter systems like dopamine and serotonin by levomepromazine can alter the acquisition and expression of these conditioned fear responses, reflecting its influence on the underlying neural circuits of emotion. nih.gov

Impact on Chemoreceptor Trigger Zone Efferent Pathways

Levomepromazine's potent antiemetic effect is mediated through its impact on the chemoreceptor trigger zone (CTZ) and the vomiting center in the medulla. hee.nhs.uk The CTZ is located outside the blood-brain barrier and detects emetogenic substances in the blood. hee.nhs.uk Vomiting is triggered when the CTZ sends efferent signals to the vomiting center.

Levomepromazine effectively interrupts this process by blocking multiple receptor types involved in the emetic reflex:

Dopamine (D2) Receptors: Blockade of D2 receptors in the CTZ is a crucial antiemetic mechanism. derangedphysiology.comhee.nhs.uk

Serotonin (5-HT3) Receptors: While primarily known for its D2 antagonism, levomepromazine also acts on 5-HT3 receptors, which are key targets for other antiemetic drugs and are present in the CTZ and the gastrointestinal tract. derangedphysiology.comhee.nhs.uknih.gov

Histamine (H1) Receptors: Antagonism of H1 receptors, both in the CTZ and the vestibular system, contributes significantly to its broad-spectrum anti-nausea and anti-vomiting action. patsnap.com

Intracellular Signaling Cascades and Cellular Responses

Recent research has uncovered that the effects of levomepromazine extend beyond receptor-level interactions to the modulation of fundamental intracellular signaling pathways. These actions can lead to profound changes in cellular function and homeostasis.

SERCA Pump Inhibition and Cytoplasmic Calcium Modulation

Levomepromazine has been identified as an inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. medchemexpress.cnmedchemexpress.combiorxiv.org The SERCA pump is responsible for sequestering calcium ions (Ca2+) from the cytoplasm into the endoplasmic reticulum (ER), maintaining a low cytoplasmic Ca2+ concentration. By inhibiting this pump, levomepromazine disrupts cellular calcium homeostasis, leading to a sustained increase in cytoplasmic Ca2+ levels. medchemexpress.cnmedchemexpress.com This dysregulation of calcium signaling can trigger a cascade of downstream cellular events.

Induction of Endoplasmic Reticulum Stress

The disruption of ER calcium homeostasis, along with the potential for causing an accumulation of unfolded or misfolded proteins, can induce a state known as endoplasmic reticulum (ER) stress. medchemexpress.cnnih.govnih.gov Levomepromazine has been shown to induce an adaptive ER stress response. medchemexpress.cn In response to ER stress, cells activate the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. nih.govnih.govresearchgate.netfrontiersin.orgmdpi.com The UPR involves three main sensor proteins: PERK, IRE1α, and ATF6. frontiersin.org Activation of these pathways can lead to a temporary halt in protein translation, an increase in the production of chaperone proteins to aid in protein folding, and enhanced degradation of misfolded proteins. nih.gov

Autophagic Pathway Modulation and Adaptive Responses

A significant consequence of levomepromazine-induced cellular stress is the modulation of autophagy. medchemexpress.cn Research indicates that levomepromazine is a potent, mTOR-independent inducer of autophagy. biorxiv.org Autophagy is a catabolic process where the cell degrades and recycles its own components, which is crucial for cellular quality control and survival under stress conditions. cam.ac.uk

The induction of autophagy by levomepromazine appears to be a downstream effect of SERCA pump inhibition and the subsequent rise in cytosolic calcium and ER stress. biorxiv.org This mTOR-independent pathway suggests that levomepromazine does not act through the classical nutrient-sensing pathway that typically regulates autophagy. nih.govbiorxiv.orgresearchgate.netbiorxiv.org This adaptive autophagic response may serve a neuroprotective role by clearing damaged organelles and protein aggregates, thereby helping the cell to cope with the drug-induced stress. biorxiv.org

Preclinical Pharmacological Investigations of Levomepromazine Maleate

In Vitro Cellular and Biochemical Assays

Levomepromazine (B1675116) has been shown to influence cellular signaling pathways, notably by affecting the expression of Translationally Controlled Tumor Protein (TCTP). Studies have demonstrated that treatment with levomepromazine leads to the downregulation of TCTP expression. nih.govoncotarget.com This effect is significant as TCTP is a crucial protein involved in cell growth and proliferation. The modulation of TCTP expression by levomepromazine suggests a potential mechanism for its observed effects on cell viability.

Research on MCF-7 breast cancer cells indicated that levomepromazine inhibited cell growth. nih.govoncotarget.com Further analysis through Annexin V-PI staining and Trypan blue exclusion assays supported the finding that levomepromazine is cytostatic rather than cytotoxic, meaning it inhibits cell growth without directly causing cell death. nih.govoncotarget.com

Radioligand binding studies have been instrumental in elucidating the receptor binding profile of levomepromazine in various tissue homogenates, particularly from the brain. These assays measure the affinity of a ligand (in this case, levomepromazine) for a specific receptor.

In studies using human brain tissue, levomepromazine demonstrated a significant binding affinity for several key receptors. nih.gov When compared to other antipsychotic agents like clozapine (B1669256) and chlorpromazine (B137089), levomepromazine showed a markedly greater binding affinity for both alpha-1 and serotonin-2 receptor sites. nih.gov Furthermore, its binding to alpha-2 sites was significantly greater than that of chlorpromazine. nih.gov

Investigations in rat brain tissue have provided further insights into its receptor interactions. Levomepromazine and its metabolite, N-monodesmethyl levomepromazine, were found to be active at both dopamine (B1211576) and alpha-adrenergic receptors. nih.gov Specifically, they exhibited a slightly higher potency than chlorpromazine in the alpha-adrenergic binding test and a somewhat lower potency in the dopamine receptor binding test. nih.gov In contrast, the sulfoxide (B87167) metabolite of levomepromazine was relatively inactive in the dopamine receptor binding assay but showed much greater activity in the alpha-adrenergic receptor binding test. nih.gov

ReceptorTissue SourceRelative Binding Affinity of LevomepromazineReference
Alpha-1 AdrenergicHuman BrainSignificantly greater than Clozapine and Chlorpromazine nih.gov
Alpha-2 AdrenergicHuman BrainSignificantly greater than Chlorpromazine nih.gov
Serotonin-2Human BrainSignificantly greater than Clozapine and Chlorpromazine nih.gov
DopamineRat StriatumSomewhat lower than Chlorpromazine nih.gov
Alpha-AdrenergicRat CortexSlightly higher than Chlorpromazine nih.gov

Investigations using isolated rat atria have revealed the direct effects of levomepromazine on cardiac tissue. These studies have demonstrated that levomepromazine exerts both cardiodepressive and anticholinergic effects. nih.gov

A dose-dependent increase in the effective refractory period (ERP) was observed following the application of levomepromazine to isolated rat atria. nih.govnih.gov The compound also antagonized the reductions in ERP induced by acetylcholine (B1216132). nih.gov In terms of contractility, levomepromazine and its metabolite, monodesmethyl levomepromazine, were found to decrease both excitability and contractile force to a similar degree. nih.gov Specifically, levomepromazine produced a dose-dependent decrease in the work index of spontaneously beating atria and in the contractile force of electrically driven atria. nih.gov It was also noted that levomepromazine loses less of its cardio-depressive effect through sulfoxidation compared to chlorpromazine. nih.gov

ParameterEffect of LevomepromazineTissueReference
Effective Refractory Period (ERP)Dose-dependent increaseIsolated Rat Atria nih.govnih.gov
Contractile ForceDose-dependent decreaseIsolated Rat Atria nih.govnih.gov
ExcitabilityDecreaseIsolated Rat Atria nih.gov
Work Index (Spontaneously Beating Atria)Dose-dependent decreaseIsolated Rat Atria nih.gov

Molecular interaction studies have identified the human Translationally Controlled Tumor Protein (TCTP) as a direct binding partner for levomepromazine. nih.govoncotarget.com TCTP is recognized as a target for cancer differentiation therapy. oncotarget.com

In silico molecular docking studies predicted high binding affinities of levomepromazine to human TCTP. nih.govoncotarget.com To experimentally validate these computational findings, microscale thermophoresis was employed. This technique allows for the quantification of direct interactions between a fluorescently labeled target protein and a non-labeled compound. The results of these experiments confirmed a direct binding interaction, with levomepromazine binding to recombinant human TCTP with a dissociation constant (Kd) of 57.2 μM. nih.govoncotarget.com This binding interaction is believed to be a key mechanism through which levomepromazine exerts its effects on cancer cell growth and differentiation. nih.govoncotarget.com

Levomepromazine has been shown to induce differentiation in cancer cell lines, a process where cancer cells are prompted to mature into more specialized, less proliferative cell types. In studies utilizing the MCF-7 human breast cancer cell line, treatment with levomepromazine resulted in the inhibition of cancer cell growth by inducing cell differentiation. nih.govoncotarget.com

A key indicator of differentiation in these studies was the increased appearance of lipid droplets within the MCF-7 cells. nih.govoncotarget.com This morphological change is a recognized marker of cellular maturation and differentiation in this cell line. The induction of differentiation is linked to the binding of levomepromazine to TCTP, which subsequently leads to a reduction in cell proliferation. nih.govoncotarget.com These findings suggest that levomepromazine's anticancer effects are mediated, at least in part, through the promotion of a more differentiated phenotype in cancer cells.

Analysis of the cell cycle in cellular systems treated with levomepromazine has revealed its ability to halt cell cycle progression. In MCF-7 breast cancer cells, treatment with levomepromazine resulted in an arrest of the cell cycle in the G1 phase. nih.govoncotarget.com This G1 phase arrest was observed to be dose-dependent. nih.gov

Importantly, this cell cycle arrest occurs without inducing apoptosis (programmed cell death). nih.govoncotarget.com The expression of proteins that regulate the cell cycle and apoptosis confirmed that the effect of levomepromazine is cytostatic, causing a cessation of cell division, rather than cytotoxic. nih.govoncotarget.com This targeted disruption of the cell cycle at the G1 checkpoint is a significant component of levomepromazine's mechanism for inhibiting cancer cell growth.

In Vivo Animal Model Studies

Levomepromazine, a phenothiazine (B1677639) antipsychotic, has been evaluated in various animal models to characterize its effects on behaviors relevant to psychosis, anxiety, and aggression. Its mechanism of action, involving the antagonism of multiple neurotransmitter receptors, including dopamine, serotonin (B10506), histamine (B1213489), and adrenergic receptors, underpins these behavioral effects nih.govwikipedia.org.

In studies using rodent models, levomepromazine has demonstrated significant sedative and anxiolytic-like properties. Anxiolytic and sedative activities have been attributed to the compound researchgate.net. In an open-field test, both spontaneous locomotor activity and exploratory behavior were markedly reduced in rats treated with levomepromazine, indicating a clear sedative effect patsnap.com. This reduction in exploratory activity can also be interpreted as a sign of anxiety reduction researchgate.netpatsnap.com.

The antipsychotic effects of levomepromazine are primarily linked to its antagonism of dopamine D2 receptors, which helps to alleviate symptoms associated with psychosis nih.govpatsnap.com. While specific animal models of psychosis (e.g., using NMDA receptor antagonists like PCP or ketamine) with levomepromazine are not extensively detailed in the available literature, its established dopamine and serotonin receptor antagonism provides a strong rationale for its efficacy nih.govresearchgate.net. The compound acts as an antagonist on dopaminergic (D1, D2, D3, D4) and serotonergic (5-HT1, 5-HT2) receptor subtypes researchgate.net.

Regarding aggression, levomepromazine has shown potential for management in clinical contexts, and preclinical findings support an anti-aggressive profile. Some research indicates that levomepromazine may be effective in controlling not only aggression but also associated symptoms like irritability and hyperactivity in a small number of patients with severe aggression nih.gov. This is consistent with its broad-spectrum receptor antagonism that modulates key pathways involved in the regulation of arousal and aggression drugbank.com.

Table 1: Summary of Levomepromazine Effects in Behavioral Models

Behavioral Model Animal Species Key Findings Inferred Activity
Open-Field Test Rats, Mice Significantly diminished spontaneous locomotor activity and exploratory behavior. researchgate.netpatsnap.com Sedative, Anxiolytic
Writhing Test Mice Abolished the writhing reflex induced by acetic acid. patsnap.com Analgesic (Visceral Pain)
General Behavioral - Antagonism of dopamine and serotonin receptors. nih.govresearchgate.net Antipsychotic
- - Efficacious in controlling aggression, irritability, and hyperactivity in some clinical cases. nih.gov Anti-aggressive

The pharmacological profile of levomepromazine is characterized by its interaction with a wide array of neurotransmitter receptors in the central nervous system wikipedia.org. Preclinical studies have focused on its binding affinities to these receptors to elucidate its mechanism of action. As a "dirty drug," it does not target a single receptor but rather modulates several pathways simultaneously wikipedia.org.

Dopamine Receptors: Levomepromazine is a potent antagonist of dopamine receptors, particularly the D2 subtype, which is a primary target for antipsychotic medications nih.govresearchgate.net. Studies have demonstrated its high affinity for various D2-like receptor subtypes (D2, D3, D4) as well as D1-like receptors researchgate.netmedsafe.govt.nznih.gov. Research in rat brain tissue revealed that levomepromazine and its metabolite, N-monodesmethyl levomepromazine, have a somewhat lower potency than chlorpromazine in dopamine receptor binding assays in the striatum nih.gov. This antagonism of dopamine receptors is central to its antipsychotic effects, reducing dopaminergic neurotransmission in key brain circuits nih.govmedsafe.govt.nz.

Other Receptors: Levomepromazine has a high affinity for histamine H1 receptors, which is largely responsible for its pronounced sedative effects nih.govdergipark.org.tr. Furthermore, it acts as an antagonist at alpha-adrenergic and muscarinic acetylcholine receptors, contributing to its broad pharmacological effects nih.govresearchgate.netresearchgate.net. Studies in rat cortex have shown that levomepromazine has a slightly higher potency than chlorpromazine in alpha-adrenergic binding tests nih.gov.

Table 2: Receptor Binding Affinities of Levomepromazine

Receptor Type Receptor Subtype(s) Action Primary Associated Effect
Dopamine D1, D2, D3, D4 Antagonist researchgate.net Antipsychotic nih.gov
Serotonin 5-HT1, 5-HT2 Antagonist researchgate.net Antipsychotic, Anxiolytic nih.gov
Histamine H1 Antagonist nih.gov Sedative nih.gov
Adrenergic α1, α2 Antagonist researchgate.net Sedative, Hypotensive
Muscarinic M1, M2 Antagonist researchgate.net Anticholinergic Effects

While direct in vivo animal studies on the antiviral activity of levomepromazine are limited, research into the broader class of phenothiazines suggests potential antiviral properties. Phenothiazines, including compounds structurally similar to levomepromazine like chlorpromazine, have been investigated for their ability to inhibit various viruses researchgate.net.

In vitro studies have shown that chlorpromazine can inhibit the replication of several RNA viruses, including Japanese Encephalitis Virus (JEV) and coronaviruses nih.govnih.gov. The proposed mechanism for this antiviral action is the inhibition of clathrin-mediated endocytosis, a crucial pathway that many viruses use to enter host cells nih.govnih.gov. By disrupting this process, phenothiazines can block viral entry and subsequent replication nih.gov.

Although these in vitro findings are promising, there is a notable lack of specific in vivo animal model data for levomepromazine against viral infections such as that caused by the Japanese Encephalitis Virus. The majority of the research has been conducted on other phenothiazines, primarily chlorpromazine, and has not progressed to comprehensive animal infection models for levomepromazine itself nih.govnih.gov. Therefore, while the chemical class shows potential, further in vivo studies are required to confirm any direct antiviral efficacy of levomepromazine in animal models.

The potential anti-inflammatory properties of phenothiazines have been an area of interest, though specific in vivo studies focusing on levomepromazine are not extensively documented. Research on the broader class of antipsychotic drugs suggests they can modulate the immune system medsafe.govt.nz.

Some studies have synthesized and screened novel phenothiazine derivatives, not including levomepromazine itself, for anti-inflammatory activity in preclinical models. For instance, certain 2-chlorophenothiazine (B30676) derivatives were tested in the carrageenan-induced paw edema model in albino rats, a standard method for screening anti-inflammatory drugs nih.gov. Some of these related compounds showed promising activity, comparable to the standard anti-inflammatory drug phenylbutazone (B1037) nih.gov.

Psychiatric drugs, as a group, have been shown to possess anti-inflammatory characteristics in various animal models nih.gov. The mechanisms often involve the reduction of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α nih.govhpcconnection.ca. However, there is a scarcity of published research that specifically investigates the anti-inflammatory effects of levomepromazine in established in vivo disease models of inflammation, such as arthritis or inflammatory bowel disease. While levomepromazine's antagonism of histamine receptors could theoretically contribute to modulating inflammatory responses, dedicated preclinical studies are needed to substantiate this effect ijpras.com.

The neuroprotective potential of levomepromazine has been investigated, yielding specific insights from in vivo models of brain injury. While the phenothiazine class of drugs has been associated with anti-excitotoxic, anti-apoptotic, and anti-oxidative properties, research focused specifically on levomepromazine has provided more nuanced results iiarjournals.org.

A key study assessed the effects of levomepromazine in neonatal in vitro and in vivo models of the healthy and injured developing mouse brain. The in vivo component of the study utilized a model of excitotoxic brain injury in 5-day-old mouse pups. The findings from this research indicated that levomepromazine did not exhibit toxic effects in the healthy developing brain. However, it also failed to produce a neuroprotective effect in the context of excitotoxic injury nih.goviiarjournals.org. Key endpoints, including lesion size and apoptosis, were unaffected by levomepromazine treatment iiarjournals.org.

These results suggest that, at least in this specific experimental paradigm of neonatal excitotoxic brain injury, levomepromazine does not confer neuroprotection. This contrasts with the theoretical potential suggested by the broader pharmacological profile of phenothiazines. Further research in different experimental models of neurodegeneration or brain injury would be necessary to fully explore the neuroprotective capacity of levomepromazine.

Table 3: Levomepromazine in a Neonatal Excitotoxic Brain Injury Model

Model Animal Species Parameter Measured Result
Neonatal Excitotoxic Brain Injury CD-1 Mouse Pups Lesion Size No significant effect. iiarjournals.org
Neonatal Excitotoxic Brain Injury CD-1 Mouse Pups Apoptotic Cell Death (Activated Caspase-3) No significant effect. iiarjournals.org
Healthy Developing Brain CD-1 Mouse Pups Cell Death (TUNEL assay) No specific toxic effects observed. iiarjournals.org

Levomepromazine has demonstrated significant sedative and analgesic properties in a variety of preclinical animal models. These activities are central to its therapeutic use in certain clinical settings wikipedia.orgnih.gov.

Sedative Activity: The sedative effects of levomepromazine are pronounced. In studies involving rats, the administration of levomepromazine led to a significant decrease in spontaneous locomotor activity and exploratory behaviors in an open-field test. This sedative effect was more prolonged compared to other agents like azaperone (B1665921) researchgate.netpatsnap.com. This central nervous system depression is largely attributed to its strong antagonism of histamine H1 receptors nih.gov.

Analgesic Activity: The analgesic, or antinociceptive, properties of levomepromazine have been evaluated in different pain models with varied results. In a model of visceral pain, the acetic acid-induced writhing test in mice, levomepromazine was effective at abolishing the writhing reflex, indicating analgesic activity against this type of pain researchgate.netpatsnap.com. However, in a model of acute thermal pain, the tail-flick test in rats, levomepromazine did not produce a significant antinociceptive effect researchgate.net. This suggests that its analgesic efficacy may be specific to certain pain modalities.

Anti-Injurious Activity: While the term "anti-injurious" is not a standard classification, the potent sedative and analgesic effects of levomepromazine can contribute to reducing self-injurious behaviors that may arise from agitation, psychosis, or severe pain. By reducing arousal and mitigating pain, the compound can decrease the likelihood of an animal engaging in self-harming actions.

Table 4: Effects of Levomepromazine in Animal Pain and Activity Models

Test/Model Animal Species Effect Measured Outcome
Open-Field Test Rats Spontaneous Locomotor Activity Significantly Decreased patsnap.com
Open-Field Test Rats Exploratory Behavior Significantly Decreased patsnap.com
Acetic Acid-Induced Writhing Test Mice Number of Writhing Reflexes (Visceral Pain) Significantly Decreased / Abolished patsnap.com
Tail-Flick Test Rats Latency to Tail Withdrawal (Thermal Pain) No Significant Effect researchgate.net

Major Metabolic Routes and Metabolite Identification

Levomepromazine undergoes significant metabolism before its excretion. service.gov.uk The dominant biotransformation pathways are reported to be S-oxidation and N-demethylation. service.gov.uk In human studies, analysis of urine after administration of levomepromazine has led to the identification of multiple metabolites, with some studies identifying as many as 14 different metabolic products. nih.gov

S-oxidation is a primary metabolic pathway for levomepromazine and other phenothiazine derivatives. nih.govnih.gov This reaction occurs at the sulfur atom within the phenothiazine ring structure, leading to the formation of sulfoxide metabolites. nih.govchemrxiv.org The primary product of this pathway is levomepromazine sulfoxide (LPZSO). nih.govresearchgate.net This oxidation reaction can be catalyzed by cytochrome P450 enzymes. nih.gov Research has shown that levomepromazine sulfoxide is a major metabolite, and its formation significantly alters the electronic properties of the parent compound. nih.govnih.gov While the 5-sulfoxide metabolite is a major product, it is considered to be considerably less active in terms of dopaminergic and α1-adrenergic receptor binding compared to the parent drug. service.gov.uk

N-demethylation is another crucial route in the metabolism of levomepromazine. nih.govservice.gov.uk This process involves the removal of a methyl group from the nitrogen atom of the aliphatic side chain. nih.govresearchgate.net The primary metabolite formed through this pathway is N-desmethyl-levomepromazine. service.gov.uk Theoretical studies based on density functional theory (DFT) calculations suggest that N-demethylation is a two-step reaction that is more feasible than S-oxidation due to a lower activation energy, making N-desmethyl-levomepromazine the most plausible metabolite. nih.gov Unlike the sulfoxide metabolite, N-desmethyl-levomepromazine demonstrates a receptor binding activity that is almost as potent as the parent drug, levomepromazine. service.gov.uk

Table 1: Major Metabolic Pathways and Key Metabolites of Levomepromazine

Metabolic PathwayKey Metabolite FormedReceptor Binding Activity of Metabolite
S-oxidationLevomepromazine sulfoxideConsiderably less active than parent drug service.gov.uk
N-demethylationN-desmethyl-levomepromazineAlmost equally potent as parent drug service.gov.uk

Glucuronidation is a major phase II metabolic reaction that conjugates substances with glucuronic acid, making them significantly more water-soluble and facilitating their elimination from the body through urine or feces. wikipedia.orgnih.gov This process is catalyzed by UDP-glucuronosyltransferase enzymes and occurs mainly in the liver. wikipedia.org In the context of levomepromazine metabolism, studies have analyzed metabolites in urine after treatment with β-glucuronidase, an enzyme that cleaves glucuronic acid from conjugated substances. nih.gov This methodology implies that metabolites of levomepromazine, such as its hydroxylated forms, undergo glucuronidation before being excreted. nih.gov For instance, the concentration of 3-hydroxy levomepromazine, including its conjugated form, was found to be much higher than other metabolites in urine samples. nih.gov

Cytochrome P450 Isoenzyme Involvement in Metabolism

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the phase I metabolism of many drugs, including levomepromazine. nih.gov Specific isoenzymes are responsible for catalyzing the primary oxidative reactions that initiate the biotransformation of this neuroleptic.

The cytochrome P450 2D6 (CYP2D6) enzyme is known to be critical in the metabolism of approximately 20% of commonly used drugs, particularly in the fields of psychiatry and pain management. mdpi.com While levomepromazine is a potent inhibitor of the CYP2D6 enzyme, its role as a substrate for this specific isoenzyme appears to be limited in the context of its primary metabolic pathways. nih.gov In vitro experiments using cDNA-expressed human CYP isoforms have indicated that the role of CYP2D6 in catalyzing the 5-sulfoxidation and N-demethylation of levomepromazine is negligible. nih.govresearchgate.net These findings suggest that while interactions are possible, with levomepromazine potentially affecting the metabolism of other CYP2D6 substrates, its own biotransformation is not primarily dependent on this particular enzyme. nih.govnih.gov

In contrast to CYP2D6, cytochrome P450 3A4 (CYP3A4) has been identified as the main isoenzyme responsible for the metabolism of levomepromazine in the human liver. derangedphysiology.comnih.govresearchgate.net In vitro studies have demonstrated that at therapeutic concentrations (10μM), CYP3A4 accounts for the majority of both 5-sulfoxidation (72%) and N-demethylation (78%). nih.govresearchgate.net The significant involvement of CYP3A4 highlights the potential for pharmacokinetic interactions with other drugs that are substrates, inhibitors, or inducers of this enzyme. nih.gov Research also indicates that levomepromazine itself can act as an inducer of CYP3A4, which could potentially affect its own metabolism and that of co-administered drugs that are substrates for CYP3A4. nih.govresearchgate.net While CYP3A4 is dominant, the CYP1A2 isoenzyme also contributes to a lesser degree to levomepromazine 5-sulfoxidation (20%). nih.govresearchgate.net

Table 2: Relative Contribution of CYP Isoenzymes to Levomepromazine Metabolism at Therapeutic Concentration (10μM)

Metabolic ReactionCYP3A4 ContributionCYP1A2 ContributionOther CYPs (2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1) Contribution
5-Sulfoxidation72% nih.govresearchgate.net20% nih.govresearchgate.net0.1 - 8% nih.govresearchgate.net
N-demethylation78% nih.govresearchgate.net8% nih.govresearchgate.net0.1 - 8% nih.govresearchgate.net

Pharmacological Interactions and Modulatory Research of Levomepromazine Maleate

Mechanisms of Drug-Drug Interactions

The clinical effects of levomepromazine (B1675116) maleate (B1232345) can be significantly altered by the concurrent administration of other drugs. These interactions primarily stem from its influence on the cytochrome P450 (CYP) enzyme system, which is crucial for the metabolism of a vast number of pharmaceuticals.

Inhibition of Cytochrome P450 Enzymes (e.g., Potent CYP2D6 Inhibition)

Levomepromazine is a notable inhibitor of several CYP isoenzymes. nih.gov In vitro studies have demonstrated that it potently inhibits CYP2D6 in a competitive manner. nih.gov This inhibition is significant as CYP2D6 is responsible for the metabolism of numerous drugs, including many antidepressants, antipsychotics, and cardiovascular agents. patsnap.comnih.gov The inhibitory constant (Ki) for levomepromazine's effect on CYP2D6 has been calculated to be 6 μM. nih.gov

Beyond its pronounced effect on CYP2D6, levomepromazine also moderately diminishes the activity of CYP1A2 and CYP3A4 through a mixed mechanism of inhibition. nih.gov The Ki values for CYP1A2 and CYP3A4 have been reported as 47 μM and 34 μM, respectively. nih.gov In contrast, levomepromazine does not appear to affect the activities of CYP2C9 and CYP2C19. nih.gov Some research also suggests that levomepromazine and another antipsychotic, clozapine (B1669256), can induce the expression of CYP3A4 in human hepatocytes in vitro. nih.govresearchgate.net

Table 1: Inhibitory Effects of Levomepromazine on Human Cytochrome P450 Isoenzymes nih.gov

CYP IsoenzymeInhibition PotencyMechanism of InhibitionKᵢ Value (μM)
CYP2D6PotentCompetitive6
CYP1A2ModerateMixed47
CYP3A4ModerateMixed34
CYP2C9No effect--
CYP2C19No effect--

Impact on Metabolism of Co-administered Substrates via Enzyme Inhibition

The inhibition of CYP enzymes by levomepromazine can lead to clinically significant pharmacokinetic interactions by increasing the plasma concentrations of co-administered drugs that are substrates for these enzymes. nih.govmedsafe.govt.nz This is particularly relevant for substrates of CYP2D6. medsafe.govt.nz For instance, the co-administration of levomepromazine with amitriptyline, a CYP2D6 substrate, may lead to elevated plasma levels of amitriptyline. medsafe.govt.nz

This enzymatic inhibition underscores the potential for altered efficacy or increased risk of toxicity when levomepromazine is used in polypharmacy. The extent of these interactions can be influenced by the dosage of levomepromazine and the specific metabolic pathways of the concurrently administered drugs. nih.gov

In Vitro and Preclinical Interaction Studies

Laboratory and animal studies have provided further insights into the interaction profile of levomepromazine maleate, particularly concerning its effects on other psychotropic agents and its broader impact on neurotransmitter systems.

Effects on Other Psychotropic Agents (e.g., Citalopram, Imipramine) Metabolism and Pharmacokinetics

Studies have specifically investigated the pharmacokinetic interactions between levomepromazine and other psychotropic drugs.

Citalopram: When co-administered with citalopram, levomepromazine has been shown to cause a 10–20% increase in the steady-state levels of desmethylcitalopram (B1219260), the primary metabolite of citalopram. sdu.dknih.gov This interaction is consistent with levomepromazine's potent inhibition of CYP2D6, as the demethylation of desmethylcitalopram is partly mediated by this enzyme. sdu.dknih.gov

Imipramine (B1671792): In preclinical studies involving rats, the joint administration of levomepromazine and imipramine for two weeks resulted in a marked elevation in the plasma concentration of desipramine, the active metabolite of imipramine. nih.gov In vitro, levomepromazine was found to competitively inhibit the demethylation of imipramine and non-competitively inhibit its hydroxylation. nih.gov The inhibitory effect was more pronounced on hydroxylation than on demethylation. nih.gov

These findings highlight the potential for levomepromazine to alter the therapeutic and toxic profiles of co-administered psychotropic medications.

Table 2: Summary of Preclinical Interaction Studies with Other Psychotropic Agents

Co-administered AgentStudy TypeKey FindingsReference
CitalopramHuman volunteer study10-20% increase in desmethylcitalopram levels. sdu.dknih.gov
ImipramineRat study (in vivo)Markedly elevated plasma concentration of desipramine. nih.gov
ImipramineRat study (in vitro)Competitive inhibition of demethylation and non-competitive inhibition of hydroxylation. nih.gov

Modulation of Neurotransmitter Systems by Co-administration with Other Agents

Levomepromazine's therapeutic and side-effect profile is intrinsically linked to its broad-spectrum antagonism of multiple neurotransmitter receptors. patsnap.compatsnap.com It acts as an antagonist at dopamine (B1211576) (D1, D2, D3, D4), serotonin (B10506) (5-HT1, 5-HT2), histamine (B1213489) (H1), alpha-adrenergic (α1/α2), and muscarinic (M1/M2) receptors. patsnap.comnih.gov This multifaceted receptor-binding profile explains its sedative, antiemetic, and antipsychotic properties. patsnap.compatsnap.com

When co-administered with other psychotropic agents, which also modulate neurotransmitter systems, the potential for complex pharmacodynamic interactions arises. For example, its sedative effects, largely attributed to H1 and alpha-adrenergic receptor antagonism, can be enhanced when combined with other central nervous system depressants. patsnap.commedsafe.govt.nz The antagonism of dopamine and serotonin receptors contributes to its antipsychotic efficacy and can interact with the mechanisms of other antipsychotic or antidepressant medications. patsnap.com The intricate interplay of levomepromazine with various neurotransmitter systems necessitates careful consideration when it is used in combination with other neurologically active agents.

Advanced Analytical Methodologies for Levomepromazine Maleate Research

Spectrometric Techniques for Quantitative Determination

Spectrometric methods offer robust and widely accessible means for the quantitative analysis of Levomepromazine (B1675116) maleate (B1232345). These techniques are predicated on the interaction of the molecule with electromagnetic radiation.

UV-Spectrophotometry for Assay and Purity Assessment

UV-Visible spectrophotometry is a cornerstone of pharmaceutical analysis, valued for its simplicity, speed, and cost-effectiveness. For Levomepromazine maleate, this technique is routinely employed for assays in bulk drug and dosage forms. The method's principle lies in the measurement of the absorbance of a solution containing the compound at a specific wavelength, which is directly proportional to its concentration.

The phenothiazine (B1677639) ring system inherent to Levomepromazine possesses a conjugated system that gives rise to characteristic absorption bands in the UV region. The European Pharmacopoeia suggests direct spectrophotometry for the analysis of Levomepromazine maleate tablets and injection solutions, with measurements typically taken at 254 nm in methanol (B129727) or water. For Levomepromazine hydrochloride, the measurement is often performed at 302 nm. Derivative spectrophotometry has also been utilized to enhance the resolution of overlapping spectral bands, allowing for the simultaneous determination of Levomepromazine and its degradation products, such as its sulfoxide (B87167).

Table 1: UV-Spectrophotometric Parameters for Levomepromazine Analysis

Parameter Value Reference
Wavelength (λmax) for Levomepromazine maleate 254 nm European Pharmacopoeia
Wavelength (λmax) for Levomepromazine HCl 302 nm European Pharmacopoeia
Wavelength for first derivative (Levomepromazine) 334 nm ResearchGate
Wavelength for first derivative (Levomepromazine sulfoxide) 278 nm ResearchGate

Indirect Spectrophotometric Methods (e.g., using Diperoxyazelaic Acid)

Indirect spectrophotometric methods provide an alternative approach, often enhancing selectivity and sensitivity. These methods typically involve a chemical reaction that produces a new, intensely absorbing species. A notable example is the use of an oxidizing agent to derivatize the Levomepromazine molecule.

One such method involves the oxidation of Levomepromazine using Diperoxyazelaic acid. This reaction targets the sulfur atom in the phenothiazine ring, converting it to a sulfoxide. The resulting Levomepromazine sulfoxide exhibits a distinct UV absorption profile, allowing for its quantification, which is indirectly proportional to the original concentration of Levomepromazine. This oxidative derivatization has been shown to be a robust and sensitive method for the determination of Levomepromazine hydrochloride. The reaction product is measured spectrophotometrically, providing a reliable analytical outcome.

Table 2: Indirect Spectrophotometric Method for Levomepromazine HCl

Parameter Details Reference
Derivatizing Agent Diperoxyazelaic acid French-Ukrainian Journal of Chemistry
Reaction Product Levomepromazine sulfoxide French-Ukrainian Journal of Chemistry
Analytical Wavelength (λmax) 333 nm CORE
Linearity Range 3-150 µg/mL French-Ukrainian Journal of Chemistry
Limit of Quantification (LOQ) 2.85 µg/mL French-Ukrainian Journal of Chemistry

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are indispensable for the analysis of multicomponent samples, offering high-resolution separation and precise quantification. For Levomepromazine maleate, these methods are crucial for purity testing, stability studies, and the analysis of biological samples.

High-Performance Liquid Chromatography (HPLC) Methodologies for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique in the pharmaceutical industry due to its high efficiency, versatility, and sensitivity. Numerous HPLC methods have been developed and validated for the determination of Levomepromazine maleate in various matrices.

Reversed-phase HPLC is the predominant mode of separation, typically employing a C8 or C18 stationary phase. The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. UV detection is commonly used, with the wavelength set at the absorption maximum of Levomepromazine. These methods are capable of separating Levomepromazine from its related substances and degradation products, thus providing a comprehensive purity profile.

Table 3: Exemplary HPLC Method Parameters for Levomepromazine Analysis

Parameter Conditions Reference
Column C8 bonded reversed-phase PubMed
Mobile Phase Acetonitrile and a pH 2.0, 34 mM phosphate (B84403) buffer containing 0.3% triethylamine (B128534) (29:71, v/v) ResearchGate
Detection UV absorbance at 254 nm PubMed
Linearity Range 10-300 ng/mL PubMed
Application Determination in human breast milk and serum PubMed

Liquid Chromatography Coupled Techniques for Metabolite Profiling

Understanding the metabolic fate of a drug is a critical aspect of its development and clinical use. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful tool for the identification and quantification of drug metabolites.

LC-MS/MS, in particular, offers high sensitivity and selectivity, enabling the detection of metabolites at very low concentrations in complex biological matrices such as plasma and urine. For Levomepromazine, LC-MS/MS methods have been developed to simultaneously quantify the parent drug and its major metabolites, including N-desmethyl-levomepromazine, levomepromazine sulfoxide, and O-desmethyl-levomepromazine. These methods typically involve a protein precipitation or solid-phase extraction step for sample clean-up, followed by chromatographic separation and mass spectrometric detection. A study successfully developed an LC-MS/MS method for the simultaneous quantification of Levomepromazine and other antipsychotics in human plasma. The separation was achieved using a gradient reversed-phase HPLC system with a mobile phase of ammonium (B1175870) formate (B1220265) and acetonitrile. The analytes were detected in positive ion mode using multiple reaction monitoring (MRM).

Other Analytical Modalities in Phenothiazine Research

Beyond spectrophotometry and liquid chromatography, other analytical techniques play a significant role in the comprehensive analysis of phenothiazines like Levomepromazine maleate.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is a valuable technique for the analysis of volatile and thermally stable compounds. While phenothiazines themselves may require derivatization to improve their volatility, GC-MS can be a powerful tool for specific applications. Various detectors can be employed in GC for phenothiazine analysis, including the Flame Ionization Detector (FID), which is sensitive to most organic compounds, and the Electron Capture Detector (ECD), which shows high sensitivity for halogenated compounds. For enhanced selectivity, detectors like the Nitrogen-Phosphorus Detector (NPD) can be utilized. One study reported the successful chromatography of Levomepromazine HCl using a gas chromatograph with a hydrogen-flame ionization detector.

Capillary Electrophoresis (CE) is another high-resolution separation technique that has found application in phenothiazine analysis. CE separates ions based on their electrophoretic mobility in an electric field. This technique offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed for the separation of phenothiazines and their metabolites.

Immunoassay Techniques for Compound Detection

Immunoassay techniques are widely used for the detection of various compounds in biological samples due to their high sensitivity and specificity. However, the application of immunoassays for the direct detection of levomepromazine can be complex, and cross-reactivity with other structurally similar compounds is a significant consideration.

A notable finding in this area is the documented cross-reactivity of levomepromazine in immunoassays designed for other substances. For instance, a case has been reported where high-dose levomepromazine was implicated in causing false-positive results for opiates in a urine drug screening test that utilized an immunoenzymatic assay. psychiatry-psychopharmacology.compsychiatry-psychopharmacology.com In this case, the initial positive result from the immunoassay was not confirmed by gas chromatography-mass spectrometry (GC-MS), indicating that a component of the patient's medication regimen, likely levomepromazine, was cross-reacting with the assay's antibodies. psychiatry-psychopharmacology.com This phenomenon underscores the importance of confirmatory analysis when using immunoassays for toxicological screening in patients treated with levomepromazine. Several psychoactive drugs, including some phenothiazines, have been reported to cause cross-reactivity in urine drug screenings. psychiatry-psychopharmacology.com

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive and selective approach for the analysis of levomepromazine maleate. These techniques are based on the measurement of electrical signals produced during an electrochemical reaction involving the analyte.

High-performance liquid chromatography (HPLC) with electrochemical detection has been successfully employed for the simultaneous determination of levomepromazine and chlorpromazine (B137089) in human plasma and urine. nih.gov This method provides a rapid, selective, and sensitive analysis. nih.gov The detection limits for both levomepromazine and chlorpromazine were found to be 100 pg, demonstrating the high sensitivity of this technique. nih.gov

The development of electrochemical sensors and biosensors presents a promising avenue for the monitoring of drugs like levomepromazine. iapchem.orgnih.gov These sensors are characterized by their low cost, ease of fabrication, rapid analysis time, and the ability to perform simultaneous detection of multiple analytes. iapchem.orgnih.gov Various materials, such as graphene, carbon nanotubes, and metallic nanoparticles, can be used to construct these sensors, and their sensitivity can be enhanced by modifying the electrode surfaces with conductive materials. iapchem.orgnih.gov Voltammetric techniques, such as differential pulse voltammetry and square wave voltammetry, are often utilized in these sensors for the determination of analytes. nih.gov

Capillary Electrophoretic Methods for Separation Science

Capillary electrophoresis (CE) is a powerful separation technique with high resolution and efficiency, making it well-suited for the analysis of pharmaceuticals. In CE, charged molecules are separated based on their differential migration in an electric field within a narrow capillary.

While specific applications for levomepromazine maleate are not extensively detailed in the provided search results, the separation of structurally similar phenothiazines like chlorpromazine and promethazine (B1679618) and their metabolites has been optimized using CE. electrochemsci.org The separation conditions can be finely tuned by adjusting parameters such as the pH of the buffer solution, the concentration of additives like sodium chloride and surfactants (e.g., Tween 40), and the separation voltage. electrochemsci.org For instance, in the separation of chlorpromazine and its metabolites, optimal conditions were found to be a pH of 6.75, a sodium chloride concentration of 49.06 mmol/L, a Tween 40 concentration of 26.58 mmol/L, and a separation voltage of 16.86 kV. electrochemsci.org These optimized conditions allowed for the complete separation of ten similar molecules. electrochemsci.org This demonstrates the capability of CE to resolve complex mixtures of related compounds, a principle that is applicable to the analysis of levomepromazine and its potential impurities or metabolites.

Method Validation and Development in Analytical Chemistry

The development and validation of analytical methods are critical to ensure the accuracy, precision, and reliability of results. This involves assessing key parameters such as sensitivity and selectivity and exploring new reagents to enhance analytical performance.

Sensitivity and Selectivity Assessments of Developed Methods

Sensitivity and selectivity are fundamental parameters in the validation of analytical methods. Sensitivity is typically expressed in terms of the limit of detection (LOD) and the limit of quantification (LOQ), while selectivity refers to the ability of the method to distinguish the analyte from other components in the sample matrix.

Several analytical methods for levomepromazine have been developed and validated, with their sensitivity and selectivity being thoroughly assessed. For example, a solid-phase microextraction (SPME) method coupled with gas chromatography has been established for the assay of levomepromazine in human plasma. nih.gov This method demonstrated good linearity in the concentration range of 5 to 180 ng/mL and had a limit of determination of 5 ng/mL. nih.gov Importantly, no interference was observed from co-administered drugs or endogenous substances, highlighting the selectivity of the method. nih.gov

A spectrophotometric method for the quantitative determination of levomepromazine hydrochloride in its sulfoxide form reported a limit of detection (LOD) of 0.94 µg/mL and a limit of quantification (LOQ) of 2.85 µg/mL. core.ac.uk Furthermore, a high-performance liquid chromatography (HPLC) method with electrochemical detection for the simultaneous determination of levomepromazine and chlorpromazine showed a detection limit of 100 pg for both compounds. nih.gov

Interactive Data Table: Sensitivity of Analytical Methods for Levomepromazine

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ) / Limit of Determination
SPME-GC nih.govHuman Plasma-5 ng/mL
Spectrophotometry core.ac.ukPharmaceuticals0.94 µg/mL2.85 µg/mL
HPLC-Electrochemical Detection nih.govHuman Plasma and Urine100 pg-

Development of New Analytical Reagents and Derivatization Agents

The development of new analytical reagents and derivatization agents can significantly enhance the selectivity and sensitivity of analytical methods. Derivatization involves chemically modifying the analyte to improve its detectability or chromatographic properties.

A notable development in this area is the use of diperoxyazelaic acid as a new analytical reagent for the indirect spectrophotometric determination of levomepromazine hydrochloride. core.ac.uk This reagent oxidizes levomepromazine to its sulfoxide derivative, which exhibits a bathochromic shift in its absorption band. core.ac.uk This shift to a longer wavelength increases the selectivity of the analysis, as potential interferences from the sample matrix are less likely to absorb in that region. core.ac.uk This method has been successfully applied to the quantitative determination of levomepromazine in pharmaceutical preparations. researchgate.net

The synthesis of novel phenothiazine derivatives is an active area of research. nih.govmdpi.comnih.gov While not exclusively focused on analytical derivatization, these studies explore the chemical modification of the phenothiazine core structure. nih.govmdpi.com The derivatization of phenothiazines can be achieved through reactions such as N-benzoylation, N-alkylation, or N-arylation. mdpi.com Such chemical modifications can introduce functional groups that enhance detection by various analytical techniques. For instance, derivatizing agents can introduce chromophores for improved UV-visible detection or fluorophores for highly sensitive fluorescence detection. researchgate.net

Research Applications and Translational Potential of Levomepromazine Maleate As a Chemical Probe

Utility in Drug Discovery and Development Processes

In the landscape of pharmaceutical research, established drugs with well-characterized properties are indispensable for validating novel compounds. Levomepromazine (B1675116) maleate (B1232345) serves as a crucial benchmark in this process.

Levomepromazine is frequently used as a reference or comparator compound in clinical trials evaluating new antipsychotic agents. Its established efficacy profile provides a standard against which the therapeutic potential of investigational drugs can be measured. For instance, systematic reviews and randomized controlled trials (RCTs) have compared levomepromazine with other antipsychotics, such as chlorpromazine (B137089), haloperidol, and risperidone (B510), in the context of schizophrenia treatment. nih.govnih.govcochrane.org

These comparative studies provide detailed data on various efficacy outcomes. When compared with chlorpromazine in one RCT, patients receiving levomepromazine showed significantly better scores on the Clinical Global Impression (CGI) severity scale, the Brief Psychiatric Rating Scale (BPRS), and the Positive and Negative Syndrome Scale (PANSS) total score. nih.govcochrane.orgresearchgate.net Conversely, in a comparison with the atypical antipsychotic risperidone, risperidone was found to be superior on CGI endpoint scores and in achieving at least a 20% reduction on the BPRS endpoint score. nih.govnih.govcochrane.org

These findings are critical for drug development, as they help researchers position new chemical entities in the therapeutic landscape. By benchmarking against a compound like levomepromazine, which has a long history of use, developers can better understand the relative strengths and weaknesses of a novel drug candidate.

ComparisonEfficacy ScaleFindingReference
Levomepromazine vs. ChlorpromazineClinical Global Impression (CGI) SeverityLevomepromazine showed significant improvement. nih.govcochrane.org
Brief Psychiatric Rating Scale (BPRS)Levomepromazine recipients had better endpoint scores. nih.govcochrane.org
Positive and Negative Syndrome Scale (PANSS)Levomepromazine recipients had better total scores. nih.govcochrane.org
Levomepromazine vs. RisperidoneClinical Global Impression (CGI) EndpointRisperidone was significantly better. nih.govcochrane.org
Brief Psychiatric Rating Scale (BPRS) Endpoint (≥20% reduction)Risperidone was significantly better. nih.govcochrane.org

The potential for drug-drug interactions is a critical area of investigation in pharmacology. nih.gov Levomepromazine, with its extensive metabolism and broad receptor-binding profile, serves as an important tool for studying these interactions. Its metabolism involves the cytochrome P450 (CYP450) enzyme system, and it can interact with other drugs at both pharmacokinetic and pharmacodynamic levels. nih.govdrugbank.com

By studying how co-administration of a novel compound alters the pharmacokinetics of levomepromazine (or vice versa), researchers can identify potential metabolic pathway interactions, such as induction or inhibition of CYP450 enzymes. nih.gov Furthermore, because levomepromazine affects multiple neurotransmitter systems, it is a useful probe for investigating pharmacodynamic interactions. patsnap.com For example, combining it with other central nervous system (CNS) depressants can lead to additive sedative effects, providing a model for studying synergistic actions at a receptor level. drugbank.com Understanding these mechanisms is crucial for predicting and managing potential interactions of new drugs. nih.gov

Applications in Neuropharmacological Research

Neuropharmacology focuses on how drugs affect the nervous system and behavior. heraldopenaccess.us Levomepromazine's multifaceted mechanism of action makes it a valuable probe for dissecting the complex neurochemistry of the brain. patsnap.compatsnap.com

Levomepromazine is known as a "dirty drug" because it interacts with a wide array of neurotransmitter receptors. wikipedia.org It acts as an antagonist at dopamine (B1211576) (primarily D2), serotonin (B10506) (5-HT2A/2C), histamine (B1213489) (H1), alpha-adrenergic (α1), and muscarinic acetylcholine (B1216132) receptors. patsnap.compatsnap.com This broad-spectrum activity, while complicating its clinical use, makes it an excellent tool for neuropharmacological research.

Researchers can use levomepromazine to probe the function of these individual receptor systems. For example, its potent H1 receptor antagonism is linked to its strong sedative effects, allowing for studies on the role of histamine in arousal and sleep. patsnap.com Similarly, its blockade of α1-adrenergic receptors, which leads to vasodilation, can be used to investigate the role of this receptor in blood pressure regulation. patsnap.com A study comparing the receptor binding profile of levomepromazine to that of clozapine (B1669256) and chlorpromazine found that levomepromazine had a significantly higher binding affinity for both alpha-1 and serotonin-2 receptors. nih.gov This distinct profile allows for differentiated studies of receptor function and their contribution to both therapeutic effects and side effects.

Receptor TargetActionAssociated EffectReference
Dopamine D2AntagonistAntipsychotic patsnap.compatsnap.com
Serotonin 5-HT2A/2CAntagonistAntipsychotic, mood regulation patsnap.com
Histamine H1AntagonistSedation, antiemetic patsnap.compatsnap.com
Alpha-1 AdrenergicAntagonistHypotension, sedation patsnap.com
Muscarinic AcetylcholineAntagonistAnticholinergic effects patsnap.com

Levomepromazine has been instrumental in research on the pathophysiology of schizophrenia. nih.govunimelb.edu.au As a potent dopamine D2 receptor antagonist, it has been used in studies that support the dopamine hypothesis of psychosis, which posits that hyperactivity of dopaminergic pathways underlies the positive symptoms of the disorder. patsnap.comnih.gov

However, the neurobiology of schizophrenia is now understood to be more complex, involving other neurotransmitter systems like serotonin and glutamate (B1630785). patsnap.com Levomepromazine’s action on serotonin receptors allows researchers to explore these broader hypotheses. patsnap.com By correlating its binding affinities at different receptors with its clinical effects on specific symptom clusters (e.g., positive, negative, cognitive symptoms), researchers can gain insights into the neurochemical basis of these symptoms. nih.gov Although clinical data is limited, the existing trials comparing levomepromazine to other antipsychotics provide a basis for generating hypotheses about the receptor profiles needed to achieve specific therapeutic outcomes in schizophrenia. nih.govcochrane.orgresearchgate.net

Broader Biomedical Research Applications

The utility of levomepromazine as a chemical probe is not confined to psychiatry. Its diverse pharmacological effects have made it a subject of research in other medical fields, particularly palliative care. nih.govresearchgate.net In this setting, it is used to manage a cluster of distressing symptoms such as intractable nausea, vomiting, severe delirium, and agitation. wikipedia.orgnih.gov

Research into its effectiveness for these conditions helps to elucidate the underlying neurochemical pathways of symptoms common in advanced diseases. For instance, its antiemetic properties are linked to its antagonism of dopamine and serotonin receptors in the chemoreceptor trigger zone of the brain. patsnap.com Studying its efficacy in palliative sedation provides a model for understanding the neurocircuitry of consciousness and arousal at the end of life. nih.gov Beyond palliative care, some research has noted its potential antimycobacterial properties and its use in alleviating bronchoconstriction, suggesting avenues for future investigation into its non-neurological mechanisms of action. nih.gov

Chemical Probe for Intracellular Pathways (e.g., ER Stress, Autophagy)

Levomepromazine maleate, a phenothiazine (B1677639) derivative, has emerged as a valuable chemical probe for dissecting complex intracellular signaling pathways, notably endoplasmic reticulum (ER) stress and autophagy. Its utility in this context stems from its ability to modulate these pathways, offering researchers a tool to investigate the molecular mechanisms that govern cellular homeostasis and response to stress.

The endoplasmic reticulum is a critical organelle for protein folding and modification. A variety of cellular insults can disrupt its function, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. In response, cells activate the unfolded protein response (UPR), a signaling network aimed at restoring ER homeostasis. As a class of compounds, antipsychotics that share receptor antagonism profiles with levomepromazine have been shown to induce ER stress in hypothalamic neurons. This effect may be linked to their antagonistic activity at dopamine D2 and histamine H1 receptors frontiersin.org. By initiating the ER stress response, levomepromazine can be employed in research settings to study the activation of key UPR signaling molecules.

Pathway ComponentRole in ER StressPotential Modulation by Levomepromazine Maleate
PERK (PKR-like ER kinase) Sensor of unfolded proteins; phosphorylates eIF2α to attenuate global protein synthesis.Activation
IRE1 (Inositol-requiring enzyme 1) Senses unfolded proteins; initiates splicing of XBP1 mRNA.Activation
ATF6 (Activating transcription factor 6) Translocates to the Golgi, is cleaved, and the resulting transcription factor upregulates ER chaperones.Activation
GRP78 (BiP) A key ER chaperone that is upregulated during ER stress to aid in protein folding.Upregulation
This table is interactive. Click on the headers to sort.

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It plays a crucial role in maintaining cellular health and responding to various stressors. Levomepromazine, along with other phenothiazine derivatives, has been identified as a modulator of autophagy nih.govresearchgate.net. Studies have shown that phenothiazines can impact autophagic flux, which is the complete process of autophagy from the formation of the autophagosome to its fusion with the lysosome and subsequent degradation of its contents. The modulation of autophagy by phenothiazines can be either dependent or independent of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and metabolism nih.govresearchgate.net. In the context of cancer research, the modulation of autophagy by phenothiazines has been linked to their cytotoxic effects, with many studies indicating an impairment of the autophagic flux, potentially through the blockade of autophagosome-lysosome fusion nih.gov. This makes levomepromazine a useful tool for studying the intricate steps of the autophagy pathway and its role in both normal physiology and disease states.

Investigation of Non-CNS Pharmacological Activities (e.g., Antiviral, Anti-inflammatory)

Beyond its well-established role in the central nervous system, levomepromazine maleate is a subject of research for its pharmacological activities in other domains, including antiviral and anti-inflammatory effects.

Antiviral Activity:

The potential for phenothiazines to act as antiviral agents has been an area of active investigation. Research has demonstrated that several phenothiazine compounds exhibit in vitro activity against various viruses, including enveloped RNA viruses like SARS-CoV-2 nih.govnih.gov. The proposed mechanism of action for the antiviral effects of phenothiazines is often linked to the inhibition of viral entry into host cells. Many viruses rely on clathrin-mediated endocytosis to infect cells, and it is suggested that phenothiazines may interfere with this process nih.gov. By blocking this crucial step in the viral life cycle, these compounds can prevent the virus from establishing an infection. This makes levomepromazine a valuable research tool for exploring novel antiviral strategies that target host cell pathways rather than viral components, which could be a way to overcome viral resistance.

Anti-inflammatory Activity:

Levomepromazine and related phenothiazines have also been investigated for their immunomodulatory and anti-inflammatory properties. The inflammatory response is a complex process involving a variety of cells and signaling molecules, including cytokines. Some studies have shown that antipsychotic drugs, including phenothiazines, can influence the production of these cytokines researchgate.net. Specifically, in vitro studies on glial cells have indicated that some antipsychotics can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), while increasing the levels of anti-inflammatory cytokines like interleukin-10 (IL-10) nih.gov. This suggests that levomepromazine could be used as a chemical probe to investigate the signaling pathways that regulate cytokine production and to explore potential therapeutic interventions for inflammatory conditions.

CytokineFunctionPotential Effect of Levomepromazine Maleate
TNF-α Pro-inflammatoryReduction
IL-1β Pro-inflammatoryReduction
IL-6 Pro-inflammatoryReduction
IL-10 Anti-inflammatoryIncrease
This table is interactive. Click on the headers to sort.

Component in Bioactive Compound Libraries for High-Throughput Screening

Levomepromazine maleate is included in various bioactive compound libraries utilized for high-throughput screening (HTS) nih.gov. These libraries are curated collections of chemical compounds with known biological activities and are essential tools in modern drug discovery and chemical biology research. The inclusion of levomepromazine in such libraries is due to its well-characterized pharmacological profile and its ability to interact with multiple biological targets.

HTS allows for the rapid testing of thousands to millions of compounds for their effects on a specific biological target or pathway. By including established drugs like levomepromazine, researchers can achieve several objectives. Firstly, it can serve as a positive control in assays targeting pathways known to be modulated by phenothiazines. Secondly, it facilitates drug repurposing efforts, where existing drugs are screened for new therapeutic indications. For instance, a library containing levomepromazine could be screened in an assay designed to identify inhibitors of a particular virus or inflammatory pathway. The identification of phenothiazines as a class of drugs with potential antiviral activity against SARS-CoV-2 has been a notable outcome of such screening approaches nih.gov. The presence of levomepromazine in these libraries provides a valuable starting point for identifying novel non-CNS activities and for developing new therapeutic strategies based on existing and well-understood chemical scaffolds.

Q & A

Q. Q1. What validated analytical methods are recommended for quantifying Levomepromazine maleate in pharmaceutical formulations?

The European Pharmacopoeia recommends:

  • Acidimetric titration in acetic anhydride medium with potentiometric endpoint detection for bulk substance analysis.
  • Direct spectrophotometry at 254 nm (methanol) or 302 nm (aqueous solutions) for tablets and injections, exploiting UV absorption of the phenothiazine ring .
  • HPLC with ascorbic acid/metabisulfite stabilization for injection solutions to prevent oxidative degradation .

Q. Q2. How do solubility properties of Levomepromazine maleate influence formulation design?

Levomepromazine maleate is:

  • Freely soluble in acetic acid and chloroform.
  • Sparingly soluble in methanol (0.3–1 g/100 mL).
  • Very slightly soluble in water (0.1–1 g/L at 20°C), necessitating co-solvents (e.g., isopropanol) or surfactants for aqueous formulations .

Q. Q3. What pharmacodynamic mechanisms underpin Levomepromazine’s clinical effects?

Levomepromazine acts as a multireceptor antagonist :

  • High affinity for D₂, 5-HT₂A, α₁-adrenergic, and histamine H₁ receptors.
  • Methodological note: Receptor binding assays using radiolabeled ligands (e.g., [³H]-spiperone for D₂) quantify antagonism .

Q. Q4. What purity criteria and spectroscopic benchmarks define pharmacopeial-grade Levomepromazine maleate?

  • Purity : ≥98.0% (HPLC area%) with specific rotation [α]²⁰/D = -13.5° to -16.5° (c=2.5, CHCl₃).
  • UV maxima : 254 nm (methanol) and 308 nm (water), validated via pharmacopeial monographs .

Q. Q5. How does photostability impact storage and handling protocols for Levomepromazine maleate?

  • UV irradiation induces degradation via phenothiazine ring oxidation.
  • Mitigation : Use amber glassware, limit light exposure during HPLC analysis, and add antioxidants (e.g., ascorbic acid) in liquid formulations .

Advanced Research Questions

Q. Q6. How can researchers resolve contradictions in spectrophotometric vs. HPLC quantification data for Levomepromazine maleate?

Discrepancies arise from:

  • Degradation products (e.g., sulfoxides) absorbing at overlapping UV wavelengths.
  • Resolution : Pair HPLC (C18 column, 0.1% TFA/acetonitrile gradient) with mass spectrometry to differentiate parent drug and degradants .

Q. Q7. What experimental approaches validate Levomepromazine’s DNA intercalation potential?

  • Biosensor assays : Use dsDNA-modified electrodes to measure current changes upon intercalation.
  • Findings : Levomepromazine shows weaker intercalation vs. thioridazine (ΔI = 15% vs. 32% at 10 µM), suggesting non-intercalative genotoxicity mechanisms .

Q. Q8. How do chemometric methods enhance photodegradation pathway analysis?

  • EEM-PARAFAC : Excitation-emission matrix fluorescence coupled with parallel factor analysis identifies degradation products (e.g., phenothiazine sulfoxides).
  • PCA score plots differentiate degradation kinetics between Levomepromazine and prochlorperazine .

Q. Q9. What synthetic biology strategies enable sustainable maleate production for Levomepromazine salt formation?

  • Engineered E. coli : Express heterologous genes (e.g., maleate synthase) to convert fumarate to maleate via the TCA cycle.
  • Yield optimization : Fed-batch fermentation with pH-stat control achieves >90% conversion efficiency .

Q. Q10. How do formulation excipients (e.g., ascorbic acid) affect Levomepromazine’s stability in parenteral solutions?

  • Accelerated stability studies (40°C/75% RH):

    ExcipientDegradation Rate (k, day⁻¹)
    Ascorbic acid0.012
    Metabisfite0.008
    None0.085
  • Mechanism : Antioxidants scavenge free radicals, suppressing phenothiazine ring oxidation .

Q. Q11. What in silico models predict Levomepromazine’s log ε max for UV method development?

  • QSAR correlations : Molar absorptivity (log ε) correlates with Hammett σ constants of phenothiazine substituents.

    Substituent (R₁/R₂)Predicted log εObserved log ε
    OCH₃/H (Levomepromazine)4.24.1
  • Use Gaussian 09 with TD-DFT/B3LYP/6-311+G(d,p) for computational validation .

Q. Q12. What challenges arise in chiral separation of Levomepromazine enantiomers?

  • HPLC conditions : Use Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)), 20% ethanol/hexane, 1 mL/min.
  • Resolution (Rₛ) : 1.5–2.0, requiring subambient temperatures (10°C) to enhance enantioselectivity .

Methodological Guidelines

  • Contradictory solubility data : Reconcile pharmacopeial reports (e.g., "sparingly soluble in methanol") with experimental validation via shake-flask method .
  • Photodegradation protocols : Follow ICH Q1B guidelines for forced degradation studies using 365 nm UV lamps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Monomethyl maleate
Methotrimeprazine maleate
Methotrimeprazine maleate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。